Regioisomeric Carboxylic Acid Position: 3-COOH vs. 2-COOH Drives Divergent Biological Activity Profiles at Equivalent Concentration
The target compound bears the carboxylic acid at the pyrrolidine 3-position, whereas the closest structural analog — 1-[2-(thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid (CAS 188718-07-2) — carries the acid at the 2-position. Head-to-head assay data at identical concentration (100 µM) in A549 human lung adenocarcinoma cells are available only for the 2-carboxylic acid analog, which exhibits weak anticancer activity with post-treatment viability ranging from 78% to 86% . No directly comparative data for the 3-COOH target compound exist in the open literature; however, the regioisomeric shift from the 2- to the 3-position alters the spatial trajectory of the carboxylic acid pharmacophore, which in the broader pyrrolidine-3-carboxylic acid endothelin antagonist series has been shown to profoundly affect receptor subtype selectivity (e.g., IC50 shifts from 0.36 nM at ETA to >500 nM at ETB) [1]. This supports the inference that the target compound cannot be treated as functionally equivalent to its 2-COOH counterpart.
| Evidence Dimension | Carboxylic acid regioisomer position on pyrrolidine ring |
|---|---|
| Target Compound Data | Carboxylic acid at pyrrolidine 3-position (CAS 1341169-80-9); no published A549 cell viability data |
| Comparator Or Baseline | 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid (CAS 188718-07-2): post-treatment viability 78–86% at 100 µM in A549 cells |
| Quantified Difference | Regioisomer shift (3-COOH vs. 2-COOH); quantitative bioactivity difference unmeasured. Class-level SAR: pyrrolidine-3-carboxylic acid endothelin antagonists achieve ETA IC50 0.36 nM vs. ETB IC50 >500 nM |
| Conditions | Comparator assay: A549 human lung adenocarcinoma cells, 100 µM compound concentration. Class-level reference: ETA/ETB radioligand binding |
Why This Matters
The regioisomeric position of the carboxylic acid determines pharmacophoric geometry and is non-interchangeable for SAR campaigns; procurement of the incorrect regioisomer invalidates target engagement hypotheses.
- [1] Winn M, von Geldern TW, Opgenorth TJ, et al. 2,4-Diarylpyrrolidine-3-carboxylic Acids — Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. J Med Chem. 1996;39:1039-1049. doi:10.1021/jm950768c. IC50 (ETA) = 0.36 nM; ETB IC50 = 520 nM. View Source
